molecular formula C19H18N2O3 B2855616 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,4,6-trimethylphenyl)acetamide CAS No. 312497-66-8

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2855616
CAS No.: 312497-66-8
M. Wt: 322.364
InChI Key: OBZXJGJTQFWIGI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,4,6-trimethylphenyl)acetamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One commonly employed approach involves the use of acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent . Another method includes the reaction between phenylethylamine and phthalic anhydride under heating and solventless conditions .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxoisoindolin-2-yl)-N-mesitylacetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced isoindoline derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions typically involve controlled temperatures, solvents like toluene or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions include various substituted isoindoline derivatives, which can have different functional groups attached to the isoindoline nucleus. These products are often used in further chemical synthesis and applications.

Scientific Research Applications

2-(1,3-Dioxoisoindolin-2-yl)-N-mesitylacetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit monoamine oxidase (MAO) and cholinesterase (ChE) enzymes, which are involved in neurotransmitter regulation . The compound binds to the active sites of these enzymes, preventing their normal function and leading to altered neurotransmitter levels.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Dioxoisoindolin-2-yl)-N-mesitylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The mesityl group provides steric hindrance and electronic effects that influence the compound’s interactions with enzymes and other molecular targets.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-11-8-12(2)17(13(3)9-11)20-16(22)10-21-18(23)14-6-4-5-7-15(14)19(21)24/h4-9H,10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZXJGJTQFWIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30973334
Record name 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2,4,6-trimethylphenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30973334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5774-50-5
Record name 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2,4,6-trimethylphenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30973334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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